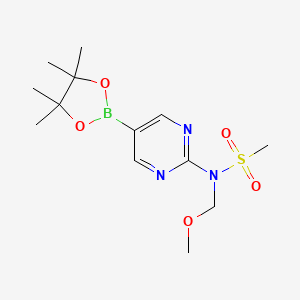2-(Methanesulfonyl(N-methoxymethyl)amino)pyrimidine-5-boronic acid, pinacol ester
CAS No.: 2096333-95-6
Cat. No.: VC6511140
Molecular Formula: C13H22BN3O5S
Molecular Weight: 343.21
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2096333-95-6 |
|---|---|
| Molecular Formula | C13H22BN3O5S |
| Molecular Weight | 343.21 |
| IUPAC Name | N-(methoxymethyl)-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]methanesulfonamide |
| Standard InChI | InChI=1S/C13H22BN3O5S/c1-12(2)13(3,4)22-14(21-12)10-7-15-11(16-8-10)17(9-20-5)23(6,18)19/h7-8H,9H2,1-6H3 |
| Standard InChI Key | HTMIEBLRKYILPI-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N(COC)S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
2-(Methanesulfonyl(N-methoxymethyl)amino)pyrimidine-5-boronic acid, pinacol ester belongs to the class of boronic acid pinacol esters, which are widely utilized in Suzuki-Miyaura cross-coupling reactions for constructing carbon-carbon bonds. The compound’s structure integrates a pyrimidine ring functionalized at the 5-position with a boronic ester group and at the 2-position with a methanesulfonyl-protected methoxymethylamino substituent .
Molecular and Structural Data
Key identifiers include:
The pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances the stability of the boronic acid moiety, making the compound less prone to protodeboronation compared to its free acid form . The methanesulfonyl (mesyl) group acts as a protecting group for the secondary amine, while the methoxymethyl substituent modulates solubility and steric effects .
Synthesis and Manufacturing
Process Optimization
Key reaction parameters include:
-
Temperature Control: Maintaining subzero temperatures during Grignard reactions to prevent side reactions .
-
Solvent Selection: Tetrahydrofuran (THF) is preferred for its ability to stabilize organometallic intermediates .
-
Purification: Final recrystallization in methanol yields high-purity product (>95% by GC) .
Physicochemical Properties
Solubility and Stability
-
Solubility: Highly soluble in THF, ethyl acetate, and dichloromethane; sparingly soluble in water .
-
Stability: Stable under inert atmospheres but hydrolyzes in aqueous acidic or basic conditions to regenerate the boronic acid .
Applications in Pharmaceutical Chemistry
Suzuki-Miyaura Cross-Coupling
This compound serves as a key building block in synthesizing biaryl structures prevalent in kinase inhibitors and antiviral agents. For example:
-
Kinase Inhibitors: Pyrimidine boronic esters are intermediates in drugs targeting EGFR and VEGFR .
-
Protease Inhibitors: Used in HIV-1 protease inhibitor syntheses .
Case Study: Anticancer Agent Development
A 2024 study demonstrated its use in coupling with brominated quinazoline derivatives to produce compounds exhibiting IC₅₀ values < 100 nM against breast cancer cell lines (MCF-7) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume